1-Hydroxy-10-methylacridone

描述

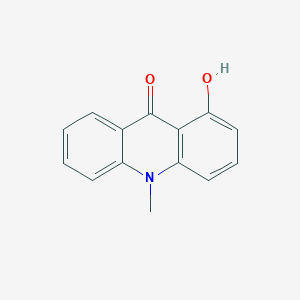

1-Hydroxy-10-methylacridone is an organic compound belonging to the class of acridones. These compounds are characterized by the presence of a ketone group attached to the C9 carbon atom of the acridine moiety. This compound has been detected in various herbs and spices .

准备方法

1-羟基-10-甲基吖啶酮可以通过多种方法合成。 一种常见的合成路线涉及1-羟基-3-甲氧基-10-甲基吖啶酮与喹唑啉或6-硝基喹喔啉在酸催化下(如甲磺酸或三氟乙酸)的反应 . 另一种方法涉及诺吖啶碱和1-羟基-3-甲氧基-10-甲基吖啶酮与烷基和芳基锂的反应,生成醌甲基 .

化学反应分析

1-羟基-10-甲基吖啶酮会发生多种化学反应,包括:

氧化: 这种化合物可以被氧化生成醌衍生物。

还原: 还原反应可以将其转化为羟基衍生物。

取代: 它可以与烷基和芳基锂发生取代反应生成醌甲基. 这些反应中常用的试剂包括甲磺酸、三氟乙酸、烷基和芳基锂。 .

科学研究应用

1-羟基-10-甲基吖啶酮在科学研究中有多种应用:

化学: 它被用作合成各种吖啶酮衍生物的前体。

医药: 由于其激活凋亡机制和抑制细胞增殖的能力,其衍生物正在被研究用于开发抗癌药物.

工业: 由于其稳定的化学结构,它被用于生产染料和颜料。

作用机制

1-羟基-10-甲基吖啶酮的作用机制涉及其与细胞靶点的相互作用以发挥其作用。例如,其衍生物可以激活癌细胞的凋亡途径,导致细胞死亡。 这通过抑制细胞增殖和激活凋亡机制来实现 . 涉及的分子靶点和途径包括各种调节细胞生长和凋亡的信号通路。

相似化合物的比较

1-羟基-10-甲基吖啶酮与其类似化合物相比是独一无二的,因为它具有特定的化学结构和性质。类似的化合物包括:

吖啶酮: 1-羟基-10-甲基吖啶酮的母体化合物,缺少羟基和甲基。

1-羟基-3-甲氧基-10-甲基吖啶酮: 在C3位具有甲氧基的衍生物。

诺吖啶碱: 另一个用于类似合成反应的吖啶酮衍生物

生物活性

1-Hydroxy-10-methylacridone (C₁₄H₁₁NO₂) is an organic compound belonging to the acridone class, characterized by its fused ring structure containing nitrogen. Its unique chemical configuration, which includes a hydroxyl group at the 1-position and a methyl group at the 10-position, contributes to its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential anticancer properties and other therapeutic applications.

Biological Activity

The biological activity of this compound is primarily linked to its effects on cancer cells, but it also exhibits antifungal and antileishmanial properties. The following sections detail its mechanisms of action, experimental findings, and comparative analyses with related compounds.

This compound is believed to exert its biological effects through several mechanisms:

- Apoptosis Induction : This compound has been shown to activate apoptotic pathways in various cancer cell lines, leading to increased cell death. For instance, studies indicate that it inhibits cell proliferation in glioblastoma cells by activating caspase-dependent pathways .

- Cell Cycle Regulation : It influences cell cycle progression, potentially causing cell cycle arrest in specific phases, which is crucial for cancer treatment strategies.

- Molecular Interactions : The compound may interact with various biomolecules, including enzymes and receptors involved in cellular signaling pathways. This interaction can lead to changes in gene expression and metabolic processes within cells.

Research Findings

Numerous studies have investigated the biological activity of this compound:

- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines, including colorectal cancer (HCT116), glioblastoma (A-172), and breast cancer (Hs578T). Some derivatives showed low toxicity towards normal human embryonic kidney cells (HEK-293), indicating a favorable therapeutic index.

- Antifungal Properties : Research has indicated that this compound possesses antifungal activity against various fungal strains, suggesting potential applications in treating fungal infections .

- Case Studies : A notable case study highlighted the efficacy of acridone derivatives, including this compound, in combating Leishmania parasites, showcasing its potential as an antileishmanial agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Acridone | Basic structure without substituents | Parent compound; lacks hydroxyl and methyl groups |

| 1-Hydroxy-3-methoxy-10-methylacridone | Hydroxyl at C1; methoxy at C3; methyl at C10 | Exhibits different biological activities |

| Noracronycine | Varies in substituents | Known for specific biological activities |

| 1-Hydroxyacridone | Hydroxyl group at position 1 | Different biological profile compared to this compound |

This table illustrates how the presence of specific functional groups in this compound enhances its reactivity and biological activity compared to its analogs.

Tables Summarizing Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

属性

IUPAC Name |

1-hydroxy-10-methylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-15-10-6-3-2-5-9(10)14(17)13-11(15)7-4-8-12(13)16/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYDBJFGZCQFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)O)C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418786 | |

| Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Hydroxy-10-methylacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16584-54-6 | |

| Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16584-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-10-methylacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 - 194 °C | |

| Record name | 1-Hydroxy-10-methylacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。